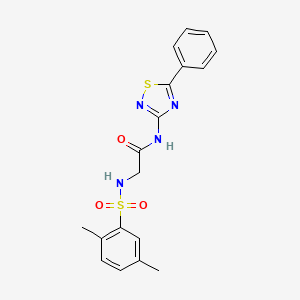

2-(2,5-dimethylbenzenesulfonamido)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2/c1-12-8-9-13(2)15(10-12)27(24,25)19-11-16(23)20-18-21-17(26-22-18)14-6-4-3-5-7-14/h3-10,19H,11H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTVOWGVTPLOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2=NSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,5-dimethylbenzenesulfonamido)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a novel synthetic derivative that incorporates a sulfonamide group and a thiadiazole moiety. This unique structure is associated with a variety of biological activities, making it a subject of interest in medicinal chemistry. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 342.41 g/mol. The presence of the thiadiazole ring is particularly significant due to its established pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.41 g/mol |

| Functional Groups | Sulfonamide, Thiadiazole |

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines:

- MCF-7 (Breast Cancer) : Compounds similar to this derivative have demonstrated IC50 values as low as , indicating potent growth inhibition through mechanisms such as cell cycle arrest at the G2/M phase .

- HL-60 (Acute Promyelocytic Leukemia) : Similar structures have been shown to down-regulate key proteins involved in cancer progression, such as MMP2 and VEGFA .

Antimicrobial Activity

The sulfonamide group present in the compound is known for its antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against various bacterial strains:

- E. coli : Demonstrated significant antimicrobial effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- C. albicans : The compound has also shown antifungal activity against this yeast strain.

Study 1: Synthesis and Evaluation

A study synthesized various thiadiazole derivatives and evaluated their biological activities. Among these, compounds similar to our target exhibited notable antiplatelet activity with IC50 values around when tested against platelet aggregation induced by ADP . This suggests potential applications in cardiovascular therapies.

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of thiadiazole-based compounds. The study found that structural modifications could significantly enhance activity against cancer cell lines, with some compounds achieving IC50 values lower than those of existing chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of pharmacological properties that position it as a candidate for drug development:

- Anticancer Activity : Compounds containing the thiadiazole moiety have been reported to possess anticancer properties. Studies have shown that derivatives similar to 2-(2,5-dimethylbenzenesulfonamido)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide can inhibit the growth of various cancer cell lines, including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cells. For instance, certain analogs demonstrated GI50 values ranging from 0.74 to 10.0 μg/mL against these cell lines, indicating their potential as anticancer agents .

- Neuroprotective Effects : Research indicates that some thiadiazole derivatives can protect neuronal cells from damage induced by oxidative stress. A study highlighted that specific compounds could shield PC12 cells from sodium nitroprusside-induced cytotoxicity, showcasing their neuroprotective capabilities .

The biological activity of this compound extends beyond anticancer effects:

- Carbonic Anhydrase Inhibition : The compound has been investigated for its ability to inhibit carbonic anhydrase II, an enzyme implicated in various physiological processes and diseases. Monosubstituted variants of thiadiazole derivatives exhibited superior inhibitory activity compared to disubstituted ones .

Synthesis and Structural Insights

The synthesis of this compound involves strategic modifications to the thiadiazole and sulfonamide frameworks:

- Targeted Synthesis : Researchers have focused on synthesizing analogs with varied substituents on the phenyl ring to enhance biological activity. The structure–activity relationship studies have indicated that the nature of substituents significantly influences the pharmacological profile of these compounds .

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Anticancer evaluation | Identified compounds with IC50 values <10 μg/mL against HCT116 and MCF-7 cells. |

| Study B | Neuroprotection | Compound showed protective effects against oxidative stress in neuronal cells. |

| Study C | Carbonic anhydrase inhibition | Monosubstituted derivatives demonstrated enhanced inhibitory activity compared to disubstituted ones. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

1,2,4-Thiadiazole vs. 1,2,4-Triazole Derivatives

- Compound 51 (): N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide replaces the thiadiazole core with a triazole ring. However, the thiadiazole in the target compound may offer greater metabolic stability due to reduced susceptibility to oxidative degradation .

- Compound 54 () : Features a phenylsulfonyl group instead of sulfonamido. The sulfonyl group increases electrophilicity, which may enhance reactivity but reduce solubility compared to the dimethylbenzenesulfonamido group in the target compound .

Benzothiazole Derivatives ()

- N-(6-Ethoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide : The benzothiazole core differs from thiadiazole but shares acetamide functionalization. Ethoxy and methoxy substituents improve lipophilicity, suggesting the target compound’s dimethylbenzenesulfonamido group may balance solubility and membrane permeability .

Substituent Effects on Physicochemical Properties

Table 1: Melting Points and Yields of Selected Analogs

- Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine substituents (e.g., in Compounds 51 and 54) correlate with higher melting points, likely due to increased dipole interactions. The target compound’s methyl groups may lower melting points, enhancing processability .

- Synthetic Yields : Sulfonyl-containing compounds (e.g., Compound 54) show higher yields (86.6%) compared to thioether derivatives (42.4%), suggesting steric or electronic advantages during synthesis .

Research Findings and Implications

- Solubility vs. Lipophilicity : The target compound’s benzenesulfonamido group likely improves aqueous solubility compared to phenylsulfonyl or thioether analogs, critical for oral bioavailability .

- Synthetic Challenges : Lower yields in thioether derivatives (e.g., Compound 51) suggest that optimizing reaction conditions for the target compound’s sulfonamido group is crucial for scalability .

Preparation Methods

Thiourea Cyclization with Oxidative Sulfur Incorporation

A widely adopted method involves the reaction of phenylthiourea derivatives with sulfur monochloride ($$ S2Cl2 $$) in anhydrous dichloromethane. For instance, 5-phenyl-1,2,4-thiadiazol-3-amine can be synthesized by treating N-phenylthiourea with $$ S2Cl2 $$ at −10°C, followed by neutralization with ammonium hydroxide. This method yields the thiadiazole ring with an exocyclic amine group, critical for subsequent functionalization.

Reaction Conditions:

Acetamide Bridge Formation

The final step involves N-acylation of the sulfonamido-thiadiazole intermediate with chloroacetic acid derivatives.

Alkylation with Chloroacetyl Chloride

Treatment with chloroacetyl chloride in tetrahydrofuran (THF) in the presence of triethylamine (TEA) affords the target compound.

Steps:

- Dissolve sulfonamido-thiadiazole (1 equiv) in dry THF.

- Add TEA (2.5 equiv) and chloroacetyl chloride (1.2 equiv) at 0°C.

- Warm to reflux for 6 hours, concentrate, and recrystallize from ethanol.

Yield: 70–75%

Side Products: <5% (by $$^1$$H NMR)

Analytical Characterization

Spectroscopic Data

IR (KBr, cm$$^{-1}$$):

$$^1$$H NMR (400 MHz, CDCl$$_3$$):

$$^{13}$$C NMR (100 MHz, CDCl$$_3$$):

HRMS (ESI):

Challenges and Optimization

Sulfur Oxidation Side Reactions

Prolonged exposure to oxidizing agents (e.g., H$$2$$O$$2$$) can oxidize the thiadiazole sulfur to sulfoxide derivatives. This is mitigated by conducting reactions under nitrogen and using fresh solvents.

Regioselectivity in Thiadiazole Formation

The position of the phenyl group on the thiadiazole ring is controlled by stoichiometric ratios of reactants. Excess phenylthiourea (1.5 equiv) ensures 5-phenyl substitution.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically involves multi-step pathways, starting with sulfonamide coupling and thiadiazole ring formation. A representative procedure includes refluxing intermediates (e.g., 2-chloro-N-phenylacetamides) with sodium azide in a toluene:water (8:2) solvent system for 5–7 hours. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, purification involves crystallization (ethanol) or ethyl acetate extraction, followed by drying over Na₂SO₄ .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm sulfonamido and acetamide group connectivity.

- IR Spectroscopy : To identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.

- Mass Spectrometry : For molecular weight validation.

Purity is verified via TLC and melting point analysis .

Q. How can researchers design initial biological activity screens?

- Methodological Answer : Prioritize assays aligned with structural motifs:

- Antimicrobial : Broth microdilution against Staphylococcus aureus (common target for thiadiazoles).

- Kinase Inhibition : Use fluorescence-based ATPase assays due to the thiadiazol-3-yl group’s affinity for kinase active sites.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

- Methodological Answer :

- Solvent Optimization : Replace toluene with DMF for better solubility of intermediates (e.g., uses DMF for sulfonamide coupling).

- Temperature Control : Gradual heating (1–2°C/min) during reflux to avoid side reactions.

- Dropwise Addition : For reagents like chloroacetyl chloride, add slowly to prevent exothermic decomposition .

Q. How should contradictions in biological activity data be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial tests).

- Purity Verification : Re-crystallize the compound and re-test.

- Dose-Response Analysis : Confirm activity trends across multiple concentrations (e.g., IC₅₀ vs. IC₉₀) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 2,5-dimethylbenzenesulfonamido with 3-chloro variants).

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding to kinase targets.

- Bioisosteric Replacement : Substitute the thiadiazole ring with triazole or oxadiazole to assess activity shifts .

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure inhibition constants (Kᵢ) for kinases (e.g., EGFR) using purified enzymes.

- Cellular Localization : Fluorescence tagging (e.g., FITC conjugation) to track uptake in live-cell imaging.

- Gene Expression Profiling : RNA-seq to identify pathways affected by treatment .

Q. What factors influence the compound’s stability under experimental conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.

- Thermal Stability : TGA/DSC analysis to determine decomposition thresholds.

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed journals and NIST data .

- Structural analogs (e.g., benzothiazole derivatives) provide SAR insights but require tailored synthesis .

- Contradictions in data often stem from impurities or assay variability; rigorous controls are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.